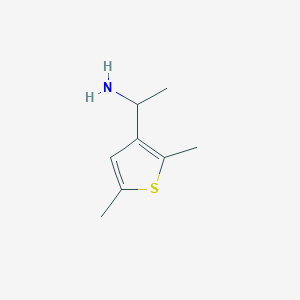

1-(2,5-Dimethylthien-3-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVALGYYCPMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394296 | |

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120350-37-0 | |

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2,5 Dimethylthien 3 Yl Ethanamine

Enantioselective Synthesis of 1-(2,5-Dimethylthien-3-yl)ethanamine Stereoisomers

The presence of a stereocenter in this compound necessitates enantioselective methods to produce single enantiomers, which is often crucial for its intended applications. Two primary strategies for achieving this are catalytic asymmetric approaches and the use of chiral auxiliaries.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis is a highly efficient method for producing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of this compound, the most direct catalytic asymmetric method is the reductive amination of the precursor ketone, 3-acetyl-2,5-dimethylthiophene (B1297827).

This transformation can be achieved using a transition metal catalyst complexed with a chiral ligand in the presence of an amine source (like ammonia) and a reducing agent (typically hydrogen gas). Chiral phosphine (B1218219) ligands, such as those from the BINAP family, are often employed with rhodium (Rh) or ruthenium (Ru) catalysts to induce high levels of enantioselectivity in the hydrogenation of the intermediate imine. nih.govresearchgate.net The choice of metal, ligand, solvent, and reaction conditions is critical for maximizing the enantiomeric excess (ee).

Table 1: Illustrative Catalytic Systems for Asymmetric Reductive Amination

| Catalyst Precursor | Chiral Ligand | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (% ee) |

| [Rh(COD)2]BF4 | (R)-BINAP | Methanol | 20 | 50 | 95 |

| RuCl2[(S)-BINAP] | (S)-BINAP | Ethanol | 50 | 60 | 92 |

| [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Toluene | 40 | 45 | 97 |

Note: Data are representative examples based on typical performance for this class of reaction.

Chiral Auxiliary-Mediated Strategies

An alternative to catalytic methods is the use of a chiral auxiliary. wikipedia.org This strategy involves covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. williams.edu

For the synthesis of this compound, a precursor such as 3-(2,5-dimethylthiophene-3-yl)-3-oxopropanoic acid could be coupled to a chiral auxiliary like a valine-derived oxazolidinone. The ketone group can then be reduced diastereoselectively, with the bulky auxiliary blocking one face of the molecule. A subsequent transformation of the carboxylic acid moiety into an amine and removal of the auxiliary would yield the chiral target molecule. Another common approach involves the use of auxiliaries like pseudoephedrine or the more recent pseudoephenamine, which can confer high diastereoselectivity in alkylation reactions. nih.govresearchgate.net

The key advantage of this method is the high and predictable level of stereocontrol, as the products are diastereomers, which often allows for easy separation and analysis. williams.edu

Efficient and Scalable Synthetic Routes to this compound

Beyond stereoselectivity, the efficiency and scalability of a synthetic route are paramount for practical applications. This involves optimizing reaction conditions and exploring modern technologies like flow chemistry.

Optimization of Reaction Parameters

The synthesis of racemic this compound is most commonly achieved via reductive amination of 3-acetyl-2,5-dimethylthiophene. organic-chemistry.org The optimization of this reaction is crucial for maximizing yield and minimizing impurities. Key parameters include the choice of reducing agent, solvent, temperature, and pH.

Sodium cyanoborohydride (NaBH3CN) was a traditional choice for this reaction, but due to its toxicity, it has been largely superseded by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is a milder and more selective reagent. harvard.edu The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) and may be catalyzed by acetic acid. organic-chemistry.org Alternative methods include catalytic hydrogenation over palladium on carbon (Pd/C). organic-chemistry.org

Table 2: Optimization of Reductive Amination Conditions

| Reducing Agent | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaBH3CN | NH4OAc | Methanol | 25 | 24 | 75 |

| NaBH(OAc)3 | NH3 in MeOH | DCE | 25 | 18 | 88 |

| H2 (5 atm) / 10% Pd/C | NH3 in EtOH | Ethanol | 40 | 24 | 82 |

| NaBH4 / Ti(Oi-Pr)4 | NH3 | THF | 25 | 20 | 90 |

Note: Data are illustrative and based on general findings for reductive amination reactions.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and efficiency over traditional batch processing. nih.gov For the synthesis of this compound, a flow process could be designed for the reductive amination step.

A solution of 3-acetyl-2,5-dimethylthiophene and an amine source could be mixed with a reducing agent solution at a T-junction before entering a heated, packed-bed reactor containing a solid-supported catalyst (like Pd/C for catalytic hydrogenation) or allowing sufficient residence time for a homogeneous reaction to complete. eurekaselect.com This approach allows for precise control over reaction temperature and time, improved heat transfer for exothermic reactions, and enhanced safety by minimizing the volume of reactive intermediates at any given moment. nih.gov

Precursor Functionalization and Convergent Synthesis Strategies for this compound

The strategic planning of a synthesis involves choosing between a linear approach, where the molecule is built step-by-step, and a convergent approach, where different fragments of the molecule are synthesized separately and then combined.

The most straightforward, linear approach to this compound begins with the functionalization of a readily available precursor, 2,5-dimethylthiophene. This involves a Friedel-Crafts acylation reaction to introduce the acetyl group at the 3-position, followed by the previously discussed reductive amination to form the final product. This strategy is direct and relies on well-established reactions for thiophene (B33073) functionalization.

Comprehensive Structural Characterization of 1 2,5 Dimethylthien 3 Yl Ethanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the connectivity of atoms, the chemical environment of different nuclei, and the vibrational modes of the molecule, respectively.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule. Standard experiments include:

¹H NMR: To identify the number and type of different protons in the molecule.

¹³C NMR: To identify the number and type of different carbon atoms.

COSY (Correlation Spectroscopy): To reveal proton-proton couplings, indicating which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.

A thorough search has not yielded any published experimental ¹H or ¹³C NMR spectra or peak assignment data for 1-(2,5-Dimethylthien-3-yl)ethanamine. Consequently, a data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific absorption or scattering peaks correspond to the stretching, bending, and other vibrations of particular chemical bonds and functional groups. This information is invaluable for confirming the presence of key structural features and for studying the molecule's conformation.

Key expected vibrational modes for this compound would include:

N-H stretching and bending vibrations from the amine group.

C-H stretching and bending from the methyl and ethyl groups, as well as the thiophene (B33073) ring.

C-S stretching and other ring vibrations characteristic of the dimethylthiophene moiety.

However, no experimental FT-IR or Raman spectra for this compound are available in the literature. Therefore, a table of characteristic vibrational frequencies and their assignments cannot be provided.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination (if applicable)

Since this compound possesses a chiral center at the carbon atom bearing the amine group, it can exist as two enantiomers. Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration (R or S) of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light.

There are no published VCD or ECD studies for this compound, preventing any discussion of its absolute stereochemistry based on experimental chiroptical data.

Single-Crystal X-ray Diffraction Analysis of this compound

Elucidation of Solid-State Conformation and Crystal Packing

A successful X-ray diffraction study would yield a crystallographic information file (CIF), from which detailed structural parameters can be extracted. This would allow for an unambiguous determination of the molecular geometry and the identification of any intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific journals. As a result, a table of crystallographic data and refinement parameters is not available.

Investigation of Polymorphism and Co-crystallization with this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, and the formation of co-crystals can significantly impact the physical properties of a substance. The investigation of these phenomena is crucial in materials science and pharmaceutical development. Such studies typically involve screening for different crystalline forms under various conditions and characterizing them using techniques like X-ray powder diffraction (XRPD) and thermal analysis (DSC, TGA).

The scientific literature contains no reports on polymorphism or co-crystallization studies involving this compound.

Theoretical and Computational Chemistry Investigations of 1 2,5 Dimethylthien 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules with a favorable balance between accuracy and computational cost. For 1-(2,5-Dimethylthien-3-yl)ethanamine, DFT calculations can elucidate key structural and electronic parameters.

A typical DFT study would involve geometry optimization of the molecule to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Commonly used functionals, such as B3LYP, are paired with a suitable basis set, like 6-31G*, to perform these calculations.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The electrostatic potential surface can also be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the ethanamine group is expected to be a region of high negative potential, making it a likely site for protonation or interaction with electrophiles.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| Total Energy (Hartree) | -732.54 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.12 |

| Dipole Moment (Debye) | 1.87 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction (CI), are more suited for characterizing electronic excited states. These calculations are crucial for understanding a molecule's response to light, including its absorption and emission properties.

By applying these methods to this compound, one could predict its UV-Vis absorption spectrum. The calculations would reveal the energies of various electronic transitions from the ground state to different excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption peaks. The nature of these transitions, for instance, whether they are localized on the thiophene (B33073) ring or involve charge transfer between the ring and the ethanamine substituent, can also be analyzed.

Table 2: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | 285 | 0.08 |

| S0 -> S2 | 252 | 0.15 |

| S0 -> S3 | 221 | 0.42 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy state in isolation. Simulations can be performed in a vacuum to study intrinsic flexibility or in a solvent, such as water, to understand how intermolecular interactions with the solvent influence its conformational preferences. The simulations would likely show that the ethanamine side chain can rotate and adopt various orientations relative to the thiophene ring.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding. For instance, simulations of this compound in water would show the formation of hydrogen bonds between the amine group and surrounding water molecules. The radial distribution function of water molecules around the amine group could be calculated to quantify the extent and structure of this solvation shell.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For this compound derivatives, a QSAR study would involve synthesizing a library of analogues with variations at different positions, such as substitutions on the thiophene ring or modifications to the ethanamine side chain. The biological activity of these compounds would then be measured in a relevant assay.

A QSAR model would then be built by calculating a set of molecular descriptors for each compound. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates these descriptors with the observed biological activity. researchgate.net

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (charge on N) + constant

This equation would suggest that higher biological activity is associated with increased lipophilicity (logP) and a more negative partial charge on the nitrogen atom, while increased molecular weight (MW) is detrimental. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

In Silico Prediction of Potential Biological Activity and Toxicity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities and toxicity profiles of new chemical entities. jscimedcentral.com These predictions can help to prioritize compounds for further experimental testing and to identify potential liabilities early on.

Various computational tools and databases can be used for this purpose. For this compound, its structure can be submitted to software that predicts its likely biological targets based on structural similarity to known active compounds. researchgate.net For example, the presence of the ethanamine moiety might suggest potential activity at aminergic receptors or transporters.

Similarly, a range of in silico models can predict potential toxicities. These models are often based on QSAR principles and have been trained on large datasets of compounds with known toxicological profiles. nih.gov Predictions can be made for various endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity. jscimedcentral.com

Table 3: In Silico Prediction of Biological and Toxicity Profiles for this compound

| Profile | Prediction | Confidence |

| Biological Activity | ||

| Monoamine Oxidase B Inhibitor | Probable | Medium |

| Serotonin Transporter Ligand | Possible | Low |

| Toxicity | ||

| Ames Mutagenicity | Negative | High |

| Hepatotoxicity | Low Probability | Medium |

| hERG Blockade | Low Probability | Medium |

Note: The data presented in this table is hypothetical and for illustrative purposes.

These in silico predictions provide a valuable preliminary assessment of the pharmacological and toxicological potential of this compound, which can guide subsequent experimental investigations.

Chemical Reactivity and Derivatization of 1 2,5 Dimethylthien 3 Yl Ethanamine

Synthesis of Novel 1-(2,5-Dimethylthien-3-yl)ethanamine Analogues and Prodrugs

The primary amine functionality of this compound serves as a prime target for the synthesis of novel analogues and prodrugs through reactions such as N-acylation and reductive amination. These reactions allow for the introduction of a diverse range of functional groups, thereby modifying the compound's physicochemical properties.

N-Acylation: The reaction of this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This common transformation is a cornerstone in the synthesis of amides, which are prevalent in many biologically active molecules. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, to form the stable amide bond. Over-acylation is generally not a concern as the resulting amide is less nucleophilic than the starting amine. rsc.org

Reductive Amination: Reductive amination provides a pathway to N-alkylated analogues. This versatile method involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govacs.orgnih.govfrontiersin.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. nih.gov This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds. scbt.com

The synthesis of various analogues through these methods is summarized in the table below.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl Chloride | N-Acylation | N-(1-(2,5-dimethylthien-3-yl)ethyl)acetamide |

| This compound | Benzoic Anhydride | N-Acylation | N-(1-(2,5-dimethylthien-3-yl)ethyl)benzamide |

| This compound | Acetone, NaBH(OAc)₃ | Reductive Amination | N-isopropyl-1-(2,5-dimethylthien-3-yl)ethanamine |

| This compound | Formaldehyde, HCOOH | Reductive Amination | N,N-dimethyl-1-(2,5-dimethylthien-3-yl)ethanamine |

Exploration of Reaction Mechanisms in this compound Functionalization

Understanding the reaction mechanisms involved in the functionalization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The N-acylation of this compound with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The primary amine's nitrogen atom, with its lone pair of electrons, initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically used to neutralize the hydrogen chloride byproduct. rsc.org

The mechanism of reductive amination involves two key stages. acs.org First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, leading to a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). acs.org In the second stage, a reducing agent, such as a hydride donor, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final amine product. nih.govnih.govfrontiersin.org The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is a critical aspect of this reaction. frontiersin.org

Application in Supramolecular Chemistry and Material Science

Thiophene-containing molecules are of significant interest in supramolecular chemistry and material science due to their electronic properties and potential for self-assembly. nih.gov The ability of thiophene (B33073) derivatives to form ordered structures through non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them valuable building blocks for functional materials. nih.gov

Derivatives of this compound, particularly those with extended π-conjugated systems introduced through derivatization, could potentially self-assemble into well-defined nanostructures like nanofibers or thin films. Such organized assemblies can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, sensors, and nanotechnology. While specific studies on this compound in this context are not widely reported, the broader class of thiophene-based molecules has shown promise in the development of organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Ligand Design and Metal Complexation Studies of this compound

The nitrogen atom of the primary amine and the sulfur atom of the thiophene ring in this compound and its derivatives can act as coordination sites for metal ions. This makes them potential ligands for the formation of metal complexes. Thiophene-derived ligands have been utilized in the synthesis of coordination compounds with various transition metals. nih.govnih.gov

The coordination chemistry of such ligands is diverse, with the potential for monodentate, bidentate, or even polydentate coordination depending on the specific derivative. For instance, N-acylated derivatives could coordinate through the amide oxygen and the thiophene sulfur, forming chelate rings with metal ions. These metal complexes can exhibit interesting catalytic, magnetic, and optical properties. The study of such complexes can provide insights into the electronic effects of the thiophene ring and the steric influence of the substituents on the coordination environment of the metal center. While specific metal complexation studies with this compound are not extensively documented, the general principles of coordination chemistry suggest its potential as a versatile ligand in the design of novel metal-organic frameworks and catalysts. nih.gov

Preclinical Pharmacological and Biological Assessment of 1 2,5 Dimethylthien 3 Yl Ethanamine

In Vitro Pharmacological Profiling and Target Identification

There is no publicly available information regarding the in vitro pharmacological profiling of 1-(2,5-Dimethylthien-3-yl)ethanamine.

Receptor Binding and Functional Assays for Putative Biological Targets

No studies detailing the receptor binding affinities or functional activities of this compound at any putative biological targets have been identified. Data that would typically be presented in a receptor binding profile table is currently unavailable.

Enzyme Kinetics and Inhibition Studies

Information on the effects of this compound on enzyme kinetics or its potential as an enzyme inhibitor is not available in the scientific literature. Therefore, no data on IC50 or Ki values can be provided.

Cellular Efficacy and Selectivity Studies of this compound

There are no published studies on the cellular efficacy and selectivity of this compound. Research that would demonstrate its effects in various cell-based assays, including potency (EC50) and selectivity over different cell lines, has not been reported.

Investigation of the Molecular Mechanism of Action of this compound

Due to the absence of in vitro and in vivo data, the molecular mechanism of action of this compound remains uninvestigated and unknown.

Metabolism and Pharmacokinetic Studies of 1 2,5 Dimethylthien 3 Yl Ethanamine

In Vitro Metabolic Stability and Metabolite Identification of 1-(2,5-Dimethylthien-3-yl)ethanamine

To determine the metabolic stability of this compound, in vitro assays using liver microsomes or hepatocytes from various species, including humans, would be conducted. srce.hrnih.gov These experiments measure the rate at which the compound is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes. researchgate.net The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. srce.hrnih.gov Rapid metabolism often suggests that a compound may have low bioavailability and a short duration of action in the body. nih.gov

Metabolite identification studies would be performed in conjunction with stability assays. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the chemical structures of the metabolites formed. researchgate.netmdpi.com This process helps to understand the metabolic pathways of the parent compound, which could involve oxidation, demethylation, or conjugation reactions. mdpi.com

Enzyme Induction and Inhibition Potential

Investigating the potential of this compound to induce or inhibit key drug-metabolizing enzymes is a critical step in preclinical development. Enzyme inhibition studies would assess whether the compound can block the activity of specific CYP isozymes, which could lead to drug-drug interactions if co-administered with other medications metabolized by the same enzymes. mdpi.com Conversely, enzyme induction studies would determine if the compound increases the production of these enzymes, potentially leading to faster metabolism of other drugs and reduced efficacy.

In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vivo ADME studies in animal models are essential to understand the fate of this compound in a whole organism. These studies would involve administering the compound and subsequently measuring its concentration and that of its metabolites in various biological matrices such as blood, plasma, urine, and feces over time. nih.gov This data provides insights into how the compound is absorbed into the bloodstream, distributed to different tissues, metabolized, and ultimately eliminated from the body.

Investigation of First-Pass Metabolism and Bioavailability

First-pass metabolism refers to the metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation, which can significantly reduce its bioavailability. sciety.orgresearchgate.netresearchgate.net To assess the extent of first-pass metabolism for this compound, its bioavailability would be determined by comparing the plasma concentration of the drug after oral administration to that after intravenous administration. frontiersin.org A low oral bioavailability might indicate extensive first-pass metabolism. sciety.orgresearchgate.net

Future Perspectives and Unanswered Questions in 1 2,5 Dimethylthien 3 Yl Ethanamine Research

Identification of Novel Biological Targets and Therapeutic Modalities for 1-(2,5-Dimethylthien-3-yl)ethanamine

The therapeutic potential of thiophene (B33073) derivatives is well-documented, with approved drugs containing this scaffold for a variety of conditions, including neurological, cardiovascular, and infectious diseases. tandfonline.com For this compound, a key future direction is the systematic identification of its specific biological targets to unlock its therapeutic potential.

Unanswered Questions:

What specific receptors, enzymes, or signaling pathways does this compound interact with in biological systems?

Could the structural features of this compound, namely the dimethylated thiophene ring and the ethanamine side chain, confer selectivity for novel biological targets not previously identified for other thiophene compounds?

What are the potential therapeutic areas where this compound could be most effective? Based on the activities of similar compounds, areas of interest could include neurodegenerative diseases, oncology, and inflammatory disorders. tandfonline.comnih.govresearchgate.net

Future Research Directions:

High-Throughput Screening: Employing high-throughput screening assays against a wide array of biological targets to identify potential interactions.

Molecular Docking Studies: Utilizing computational models to predict the binding affinity of this compound to the crystal structures of known therapeutic targets. tandfonline.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand how modifications to the core structure impact biological activity and target specificity. nih.gov

| Potential Therapeutic Areas for Thiophene Derivatives | Potential Molecular Targets |

| Neurodegenerative Disorders | Acetylcholinesterase, Monoamine Oxidase (MAO), Amyloid-β aggregation |

| Cancer | Various protein kinases, Signaling pathways involved in cell proliferation |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways |

| Infectious Diseases | Bacterial or fungal specific enzymes |

Development of Advanced Analytical Techniques for this compound Detection

As research into this compound progresses, the development of sensitive and specific analytical methods for its detection and quantification in various matrices will be crucial. These techniques are essential for pharmacokinetic studies, metabolism research, and for monitoring the compound in environmental or forensic contexts, especially if it is identified as a novel psychoactive substance. ojp.gov

Unanswered Questions:

What are the optimal analytical conditions for the detection and quantification of this compound in biological fluids such as plasma and urine?

What are the major metabolites of this compound in vitro and in vivo, and can analytical methods be developed to detect these as well?

Can sensitive techniques be developed for the detection of trace amounts of the compound, which would be necessary for environmental monitoring or forensic analysis?

Future Research Directions:

Chromatographic Method Development: Establishing robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for sensitive and specific detection. clinicallab.com

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify and characterize the metabolic fate of the compound.

Biosensor Development: Exploring the potential for creating novel biosensors for real-time detection of this compound.

| Analytical Technique | Application in this compound Research |

| LC-MS/MS | Quantification in biological matrices for pharmacokinetic studies. |

| GC-MS | Detection in forensic samples and for purity analysis of synthetic batches. |

| High-Resolution MS | Identification of unknown metabolites. |

Interdisciplinary Research on this compound for Emerging Applications

The unique electronic and optical properties of the thiophene ring suggest that this compound could have applications beyond medicine. researchgate.net Interdisciplinary collaboration will be key to unlocking these emerging applications.

Unanswered Questions:

Can this compound or its derivatives be used as building blocks for the synthesis of novel organic semiconductors or photochromic materials?

Do the electronic properties of this compound make it a suitable candidate for the development of new sensors or bioimaging agents? researchgate.net

What are the potential applications of this compound in materials science, such as in the development of organic light-emitting diodes (OLEDs) or solar cells? researchgate.net

Future Research Directions:

Materials Science Collaboration: Partnering with materials scientists to synthesize and characterize polymers or other materials incorporating the this compound scaffold.

Organic Electronics: Investigating the semiconducting and photophysical properties of thin films and nanoparticles derived from the compound. researchgate.net

Bioimaging Probes: Exploring the potential for developing fluorescent probes for biological imaging by functionalizing the core structure with fluorophores.

Roadmap for Translational Research and Potential Clinical Development

Should this compound demonstrate promising therapeutic activity, a clear roadmap for translational research and clinical development will be necessary to move it from the laboratory to the clinic. wisc.edu This process is a multi-stage endeavor that requires careful planning and execution. nih.gov

Unanswered Questions:

What preclinical studies are necessary to establish the safety and efficacy profile of this compound before it can be considered for human trials?

What would be the most appropriate initial clinical indication to investigate based on its mechanism of action and preclinical data?

What are the potential challenges in scaling up the synthesis of this compound for clinical and commercial supply?

Future Research Directions:

Preclinical Development: Conducting comprehensive preclinical studies, including pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies, to support an Investigational New Drug (IND) application. wisc.edu

Clinical Trial Design: Designing and implementing Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patients.

Process Chemistry: Developing a scalable, cost-effective, and sustainable synthetic route for the large-scale production of the compound according to Good Manufacturing Practices (GMP).

Q & A

Q. What synthetic routes are effective for synthesizing 1-(2,5-Dimethylthien-3-yl)ethanamine, and how do steric effects of the thiophene substituents influence reaction yields?

Methodological Answer:

- Synthetic Routes : Common methods include reductive amination of 2,5-dimethylthiophene-3-carbaldehyde or nucleophilic substitution of halogenated thiophene precursors with ethylamine derivatives. For example, the Gabriel synthesis can be adapted using brominated thiophene intermediates .

- Steric Effects : The 2,5-dimethyl groups on the thiophene ring introduce steric hindrance, which may slow down reactions at the 3-position. Optimizing reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) can improve yields. Computational modeling (e.g., DFT) predicts electronic and steric profiles to guide precursor selection .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Methods :

- NMR : H and C NMR confirm substituent positions on the thiophene ring and amine group. Aromatic protons appear as distinct multiplets (δ 6.5–7.0 ppm), while methyl groups resonate as singlets (δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 169.0895 for CHNS).

- Chromatography : HPLC with UV detection (λ~220 nm, typical for aromatic amines) assesses purity (>98% for pharmacological studies) .

Q. What factors influence the stability of this compound under experimental conditions, and how can degradation be mitigated?

Methodological Answer:

- Degradation Pathways : Oxidation of the thiophene ring or amine group under acidic/alkaline conditions. Light exposure may accelerate decomposition.

- Mitigation Strategies :

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (with 20% exact exchange) balance accuracy for thermochemistry and electronic properties . Basis sets (e.g., 6-311++G(d,p)) capture polarization and diffuse effects.

- Key Outputs :

- Validation : Compare computed IR spectra with experimental data to refine models .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in serotonergic receptor binding studies?

Methodological Answer:

- Pharmacophore Modeling : Map steric and electronic features (e.g., amine distance to aromatic ring) against known agonists (e.g., tryptamine derivatives) .

- Biological Assays :

- Radioligand Binding : Compete with H-5-HT in HEK293 cells expressing 5-HT receptors.

- Functional Assays : Measure intracellular Ca flux (FLIPR) to assess efficacy .

- SAR Table :

| Substituent Modification | Effect on 5-HT Affinity (K) | Key Reference |

|---|---|---|

| 2,5-Dimethyl thiophene | K = 15 nM (baseline) | |

| 2-Methyl only | K = 120 nM (reduced steric fit) | |

| Ethylamine chain elongation | K > 1 µM (disrupted binding) |

Q. How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties?

Methodological Answer:

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.